Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate
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Overview
Description
Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is characterized by its pyrazolo[1,5-a]pyridine core, which is a bicyclic structure containing nitrogen atoms. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that the pyrazole core, a structural element of this compound, is found in many biologically active compounds .
Mode of Action
It’s synthesized via 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This reaction affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides .
Biochemical Pathways
The pyrazole core, a key component of this compound, is a common structural element in many biologically active compounds .
Result of Action
Compounds with a similar pyrazole core have been found to have various biological activities .
Action Environment
It’s known that the compound should be stored at a temperature between 28 c for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the cyclization of appropriate precursors. One common method includes the 1,3-dipolar cycloaddition of diazopyrrolidones with dimethyl acetylenedicarboxylate (DMAD) in benzene at 70°C . This reaction yields the desired pyrazolo[1,5-a]pyridine derivatives in good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylate: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Dimethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Another related compound with different substitution patterns.
Uniqueness
Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate is unique due to its specific bicyclic structure and the presence of two ester groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-16-10(14)8-7-5-3-4-6-13(7)12-9(8)11(15)17-2/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRRPRUTRKATIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCN2N=C1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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